Superior GI Tolerability: Head-to-Head Steatorrhea Comparison
In a Phase I randomized, placebo-controlled study in healthy volunteers (n=99), cetilistat demonstrated a substantially lower incidence of steatorrhea (oily stool) compared to the approved dose of orlistat. Steatorrhea events were quantified at 4.11 events per subject in the orlistat 120 mg t.i.d. group versus 0.14–1.81 events per subject across all cetilistat dose groups (50–300 mg t.i.d.) [1].
| Evidence Dimension | Steatorrhea (oily stool) events per subject |
|---|---|
| Target Compound Data | 0.14–1.81 events per subject (cetilistat 50–300 mg t.i.d.) |
| Comparator Or Baseline | Orlistat 120 mg t.i.d.: 4.11 events per subject |
| Quantified Difference | Orlistat group exhibited 2.3× to 29× higher steatorrhea frequency than cetilistat dose groups |
| Conditions | 5-day treatment, controlled calorie diet (2160 kcal/day, 30% fat), healthy volunteers (n=99) |
Why This Matters
Lower steatorrhea frequency directly correlates with improved patient compliance and reduced study dropout, critical factors for long-term obesity trials.
- [1] Bryson A, De La Motte S, Dunk C. Reduction of dietary fat absorption by the novel gastrointestinal lipase inhibitor cetilistat in healthy volunteers. Br J Clin Pharmacol. 2009;67(3):309-315. View Source
